molecular formula C10H10Cl2O3S B1404913 4-((4-Chlorophenyl)sulfonyl)butanoyl chloride CAS No. 1706453-27-1

4-((4-Chlorophenyl)sulfonyl)butanoyl chloride

Cat. No.: B1404913
CAS No.: 1706453-27-1
M. Wt: 281.15 g/mol
InChI Key: CQDAWSYWUVSKLM-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-((4-Chlorophenyl)sulfonyl)butanoyl chloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-((4-Chlorophenyl)sulfonyl)butanoyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in pharmaceutical synthesis, it may react with amines to form amide bonds, which are crucial in drug development.

Comparison with Similar Compounds

4-((4-Chlorophenyl)sulfonyl)butanoyl chloride can be compared with other similar compounds such as:

  • 4-((4-Chlorophenyl)sulfonyl)acetyl chloride
  • 4-((4-Chlorophenyl)sulfonyl)propionyl chloride
  • 4-((4-Chlorophenyl)sulfonyl)valeryl chloride

These compounds share similar structural features but differ in the length of the carbon chain attached to the sulfonyl group. The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form, making it particularly useful in certain synthetic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDAWSYWUVSKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239506
Record name Butanoyl chloride, 4-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706453-27-1
Record name Butanoyl chloride, 4-[(4-chlorophenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706453-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 4-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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